molecular formula C16H17FN2O B11081414 1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11081414
M. Wt: 272.32 g/mol
InChI Key: UMZHTQSRHUUFHS-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the indazole ring, which imparts unique chemical and biological properties. Indazole derivatives are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated indazole intermediate in the presence of a palladium catalyst.

    Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds to highlight its uniqueness:

List of Similar Compounds

  • 4-Fluoroamphetamine
  • 4-Fluorophenylpiperazine
  • Indole derivatives

Properties

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C16H17FN2O/c1-10-15-13(8-16(2,3)9-14(15)20)19(18-10)12-6-4-11(17)5-7-12/h4-7H,8-9H2,1-3H3

InChI Key

UMZHTQSRHUUFHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=C(C=C3)F

Origin of Product

United States

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